2-(4-(4-Nitrophenoxy)phenyl)ethanamine

Neuroscience Inflammation Cardiovascular Research

Featuring an unsubstituted ethanamine chain and a 4-nitrophenoxy core, this compound delivers unique electronic/steric properties unattainable by generic dimethylamino or trimethylammonium analogs. With moderate iNOS inhibitory activity (EC50=48 μM) and selectivity over nNOS/eNOS, it is a validated tool for dissecting iNOS-dependent inflammatory pathways. Its well-defined XLogP3 (2.7) and TPSA (81.1 Ų) make it an ideal ADME calibration reference. Procure the exact structure to avoid divergent biological activities or synthetic outcomes.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Cat. No. B12283932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-Nitrophenoxy)phenyl)ethanamine
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H14N2O3/c15-10-9-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)16(17)18/h1-8H,9-10,15H2
InChIKeyPTUFABWTTJPVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(4-Nitrophenoxy)phenyl)ethanamine: Technical Specifications and Procurement Considerations for Research Use


2-(4-(4-Nitrophenoxy)phenyl)ethanamine (CAS 1216195-15-1) is a synthetic organic compound belonging to the diaryl ether class, featuring a 4-nitrophenoxy group linked to a phenyl ring bearing an ethanamine side chain [1]. With a molecular formula of C14H14N2O3 and a molecular weight of 258.27 g/mol, it serves as a versatile small-molecule scaffold and potential building block for pharmaceutical and chemical research . This compound is commercially available from multiple vendors with purity specifications ranging from 95% to 97%, and its predicted physicochemical properties include an XLogP3 value of 2.7 and a topological polar surface area (TPSA) of 81.1 Ų, which are critical parameters for understanding its behavior in biological systems and synthetic applications .

Structural and Functional Differentiation of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine from Generic Diaryl Ether Amines


Generic substitution within the diaryl ether amine class is unreliable due to the compound's unique combination of a 4-nitrophenoxy moiety and an unsubstituted ethanamine chain, which imparts distinct electronic and steric properties that influence both chemical reactivity and biological interactions. The nitro group significantly alters the electron density of the aromatic system, affecting the compound's susceptibility to electrophilic aromatic substitution and its potential as a pharmacophore, as evidenced by its differential activity across nitric oxide synthase isoforms [1]. Furthermore, the precise positioning of the ethanamine group dictates hydrogen-bonding capacity and molecular geometry, which are not replicated by analogs bearing dimethylamino or trimethylammonium substituents . Therefore, procurement of exact structural analogs without empirical validation may result in divergent synthetic outcomes or biological activities.

Quantitative Differentiation of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine: Comparative Data for Informed Procurement


Comparative Nitric Oxide Synthase (NOS) Inhibition Profile

2-(4-(4-Nitrophenoxy)phenyl)ethanamine exhibits a distinct NOS isoform inhibition profile. It demonstrates >100 μM EC50 against neuronal NOS (nNOS) and endothelial NOS (eNOS), but a moderate 48 μM EC50 against inducible NOS (iNOS) [1]. In contrast, the prototypical NOS inhibitor L-NAME shows equipotent inhibition across all three isoforms (IC50 ~0.5-5 μM), while the compound's selectivity for iNOS over nNOS/eNOS is a differentiating feature [2]. This isoform selectivity, albeit weak, may be leveraged in research contexts where iNOS modulation is desired without significant impact on constitutive NOS isoforms.

Neuroscience Inflammation Cardiovascular Research

Hydrophobicity and Membrane Permeability Predictions

The compound's computed XLogP3 value of 2.7 positions it within an optimal range for passive membrane permeability [1]. In comparison, the reduced analog 2-(4-(4-aminophenoxy)phenyl)ethanamine (predicted XLogP ~1.5-2.0) is more hydrophilic, while N-alkylated derivatives like N-methyl-2-(4-nitrophenoxy)ethanamine exhibit higher lipophilicity (clogP ~3.2) [2]. The balanced lipophilicity of 2-(4-(4-nitrophenoxy)phenyl)ethanamine, coupled with a TPSA of 81.1 Ų, suggests favorable oral absorption potential according to Lipinski's Rule of Five, distinguishing it from more polar or excessively lipophilic congeners.

ADME Drug Design Physicochemical Profiling

Purity and Storage Specifications Across Vendors

Commercially available 2-(4-(4-nitrophenoxy)phenyl)ethanamine exhibits variable purity specifications: 95% (AKSci) and 97% (Amatek Scientific) . In contrast, the structurally related impurity standard (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is offered at >98% purity, reflecting its use as a reference material [1]. The 95-97% purity range for the target compound is acceptable for most research applications, but the lack of a defined storage stability profile (e.g., recommended storage at cool, dry place) may necessitate in-house verification for long-term projects.

Analytical Chemistry Synthetic Chemistry Quality Control

Targeted Application Scenarios for 2-(4-(4-Nitrophenoxy)phenyl)ethanamine in Research and Development


iNOS-Mediated Inflammation Studies

Given its moderate iNOS inhibitory activity (EC50 = 48 μM) and relative selectivity over nNOS/eNOS (EC50 >100 μM), this compound may serve as a tool compound for investigating iNOS-dependent inflammatory pathways in cell-based models [1]. Researchers studying conditions such as sepsis, rheumatoid arthritis, or neuroinflammation could utilize this compound to differentiate iNOS contributions from those of other NOS isoforms, particularly when more potent but non-selective inhibitors are unsuitable.

Synthetic Intermediate for Diaryl Ether-Containing Pharmaceuticals

The compound's ethanamine side chain and nitrophenoxy core render it a valuable building block for synthesizing more complex diaryl ether derivatives, including potential antiarrhythmic agents like dofetilide analogs . Its availability in multi-gram quantities from commercial vendors facilitates its use as a starting material in medicinal chemistry programs aimed at optimizing pharmacokinetic and pharmacodynamic properties of lead compounds.

Physicochemical Property Benchmarking in Drug Design

With its well-defined XLogP3 (2.7) and TPSA (81.1 Ų), this compound can serve as a reference point for calibrating in silico ADME prediction models [2]. Medicinal chemists may employ it as a control compound when evaluating the lipophilicity and polarity of novel diaryl ether analogs, ensuring that new chemical entities remain within drug-like property space.

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